1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea
Description
1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is a synthetic urea derivative featuring a pyrrolidinone core substituted with a 3-fluorophenyl group and a methylurea moiety. The pyrrolidinone ring confers conformational rigidity, while the fluorine atom on the phenyl group enhances metabolic stability and bioavailability through reduced oxidative metabolism. The 3-methylurea group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-14-12(18)15-9-6-11(17)16(7-9)10-4-2-3-8(13)5-10/h2-5,9H,6-7H2,1H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBXYSFYSWOAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the methylurea moiety via a condensation reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the selection of appropriate solvents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain enzymes or receptors, while the pyrrolidinone ring can interact with biological macromolecules. The methylurea moiety may contribute to the compound’s overall stability and bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Structural Comparisons :
Pyridine and triazinan derivatives (e.g., compounds 1 and 3 in ) exhibit enhanced solubility due to polar substituents (e.g., methoxy, hydroxymethyl), whereas the target compound’s lipophilicity may favor blood-brain barrier penetration.
Substituent Effects: Fluorine vs. Methylurea Positioning: The methylurea group in the target compound is directly attached to the pyrrolidinone, whereas in pyridine analogs (), it is linked via a pyridin-2-yl group, affecting hydrogen-bonding geometry.
Biological Activity: Glucokinase activators (e.g., compound 1 in ) rely on pyridine-based scaffolds with polar substituents for enzyme interaction, whereas the target compound’s pyrrolidinone core may target different enzymes or receptors. Analgesic activity in triazinan hybrids (e.g., compound 3 in ) suggests that nitrogen-rich cores may interact with opioid or cannabinoid receptors, a pathway less likely for the target compound due to its oxygenated pyrrolidinone ring .
Biological Activity
1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by various research findings.
Structural Characteristics
The compound features a pyrrolidinone ring, a urea functional group, and a fluorinated phenyl substituent. Its molecular formula is with a molecular weight of approximately 347.8 g/mol. The unique combination of these structural elements contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Refluxing with appropriate solvents to facilitate the formation of the pyrrolidinone ring.
- Coupling reactions to attach the 3-fluorophenyl group and the methylurea moiety.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
- Receptor Modulation : It may interact with specific receptors, acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
- Protein Interactions : The compound could modulate protein-protein interactions, impacting various cellular functions.
Antiproliferative Effects
Several studies have assessed the antiproliferative activity of this compound against different cancer cell lines. For example:
- Breast Cancer Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values indicating potent activity .
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 2.96 |
| MDA-MB-231 | 0.80 |
| SK-BR-3 | 1.21 |
These results suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased Annexin V staining in treated cells .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. The inhibition of COX enzymes can lead to decreased production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
A recent study evaluated the effects of this compound on various cancer cell lines and reported promising results regarding its cytotoxicity and mechanism of action:
- Study Overview : The antiproliferative effects were assessed using the CCK8 assay over different time points (24h and 48h).
- Findings : The compound exhibited dose-dependent cytotoxicity across all tested cell lines, with significant morphological changes observed under microscopy post-treatment.
Q & A
Q. Substituent Introduction :
- The 3-fluorophenyl group is introduced via Friedel-Crafts acylation using 3-fluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
- The methylurea moiety is added through nucleophilic substitution with methyl isocyanate.
Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).
- Optimization : Adjust reaction temperature (60–80°C for Friedel-Crafts), solvent polarity (e.g., dichloromethane for acylation), and catalyst loading to improve yields (>70% achievable) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and urea linkage (e.g., urea NH protons at δ 6.5–7.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~318).
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases.
- X-ray Crystallography (if crystals form): Resolve 3D conformation and hydrogen-bonding patterns .
Q. How can researchers design assays to screen this compound for biological activity?
- Methodology :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for kinases or proteases) with varying compound concentrations (IC₅₀ determination).
- Cellular Viability Assays : MTT or ATP-luciferase assays in cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity.
- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs or nuclear receptors).
- Data Validation : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cellular (e.g., gene expression) assays.
- Purity Reassessment : Quantify impurities (e.g., residual solvents via GC-MS) that may interfere with activity.
- Solubility Optimization : Use DMSO/cosolvents to ensure compound dissolution at tested concentrations.
- Target Profiling : Employ proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to confirm target specificity .
Q. What strategies improve synthetic yield while minimizing byproducts?
- Methodology :
- Flow Chemistry : Continuous reactors for precise control of Friedel-Crafts acylation (reduces side reactions).
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) for greener synthesis.
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict transition states and optimize reaction pathways.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can the mechanism of action (MOA) of this compound be elucidated in enzyme inhibition studies?
- Methodology :
- Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., via site-directed mutagenesis) to identify binding residues.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model compound-enzyme interactions (focus on urea H-bond donors and fluorophenyl π-stacking).
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (kₐₙ, kₒff) .
Q. What structural modifications enhance selectivity for target enzymes versus off-target proteins?
- Methodology :
- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing 3-fluorophenyl with 4-fluorophenyl or chloro derivatives).
- Crystallography : Co-crystal structures of analogs bound to target enzymes to map binding pockets.
- Proteomic Profiling : Use affinity-based probes (ABPP) to assess off-target interactions in cell lysates.
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities of analogs .
Q. How does the compound’s stability under physiological conditions affect in vitro/in vivo studies?
- Methodology :
- pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
- Plasma Stability Assays : Measure half-life in human/mouse plasma (37°C, 1–24 hours).
- Metabolite Identification : Use hepatocyte microsomes + NADPH to identify oxidative metabolites (e.g., fluorophenyl hydroxylation).
- Formulation Adjustments : Encapsulate in cyclodextrins or liposomes to enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
